molecular formula C20H21N3O3 B13099147 D-Tryptophan, N-L-phenylalanyl- CAS No. 66421-20-3

D-Tryptophan, N-L-phenylalanyl-

Cat. No.: B13099147
CAS No.: 66421-20-3
M. Wt: 351.4 g/mol
InChI Key: JMCOUWKXLXDERB-FUHWJXTLSA-N
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Description

D-Tryptophan, N-L-phenylalanyl- is a dipeptide composed of D-tryptophan and N-L-phenylalanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophan, N-L-phenylalanyl- typically involves the coupling of D-tryptophan and N-L-phenylalanyl using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods

Industrial production of D-Tryptophan, N-L-phenylalanyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and high yield .

Chemical Reactions Analysis

Types of Reactions

D-Tryptophan, N-L-phenylalanyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Tryptophan, N-L-phenylalanyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in protein synthesis and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and coatings .

Mechanism of Action

The mechanism of action of D-Tryptophan, N-L-phenylalanyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Tryptophan, N-L-phenylalanyl- is unique due to its combination of D-tryptophan and N-L-phenylalanyl, which imparts distinct structural and functional properties. This dipeptide can exhibit different biological activities compared to its individual amino acid components, making it valuable for specialized applications in research and industry .

Properties

CAS No.

66421-20-3

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18+/m0/s1

InChI Key

JMCOUWKXLXDERB-FUHWJXTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N

Origin of Product

United States

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